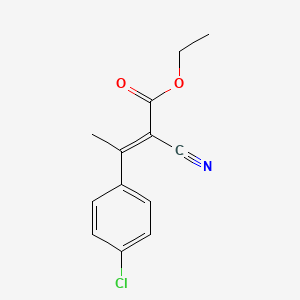

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

Beschreibung

BenchChem offers high-quality Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFXBBFIXRQJBY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Architecture of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate: Mechanisms, Stereocontrol, and Methodologies

Executive Synopsis

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a highly functionalized α,β -unsaturated ester that serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, including pyrimidines, pyridines, and other biologically active scaffolds[1]. Structurally, it features a push-pull alkene system, making it highly susceptible to Michael additions and subsequent cyclization reactions.

Synthesizing this molecule requires overcoming the inherent sluggishness of ketones in condensation reactions. This technical guide provides an in-depth analysis of the reaction mechanisms, stereochemical thermodynamics, and field-proven experimental protocols required to synthesize this molecule with high yield and strict (2E) stereoselectivity.

Mechanistic Architecture: The Knoevenagel-Cope Condensation

The formation of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is achieved via a Knoevenagel condensation between 4-chloroacetophenone and ethyl cyanoacetate. Because ketones are significantly less electrophilic than aldehydes, standard base catalysis often fails or results in poor yields. To overcome this, the Cope modification is employed, utilizing a bifunctional catalyst system (typically ammonium acetate and glacial acetic acid)[2].

Causality of the Reaction Steps

-

Enolization (Carbanion Generation): The highly acidic α -protons of ethyl cyanoacetate (pKa ~9) are easily abstracted. The acetate ion acts as a mild base to generate the resonance-stabilized carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of 4-chloroacetophenone. The acetic acid in the medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the attack. The electron-withdrawing para-chloro substituent on the aromatic ring further activates the ketone toward nucleophilic attack compared to an unsubstituted acetophenone.

-

E1cB Dehydration: The resulting β -hydroxy intermediate is unstable under refluxing acidic/basic conditions. The ammonium/acetate buffer promotes an E1cB elimination, expelling water to form the conjugated double bond.

Fig 1: Mechanistic pathway of the Knoevenagel condensation via E1cB dehydration.

Stereochemical Dynamics: The Rationale for (2E) Selectivity

The designation "(2E)" indicates a highly specific stereochemical outcome driven by thermodynamic control during the dehydration step.

According to Cahn-Ingold-Prelog (CIP) priority rules:

-

At C2: The ethyl ester group (-COOEt) has a higher priority than the cyano group (-CN) because carbon bonded to oxygen outranks carbon bonded to nitrogen.

-

At C3: The 4-chlorophenyl group outranks the methyl group (-CH3).

In the transition state of the dehydration step, the molecule adopts a conformation that minimizes steric strain. The 4-chlorophenyl group is exceptionally bulky, as is the ethyl ester group. The thermodynamically favored product places these two massive groups on opposite sides of the double bond (trans to each other). Consequently, the bulky 4-chlorophenyl group is forced cis to the linear, sterically undemanding cyano group. Because the highest priority groups (-COOEt and 4-chlorophenyl) are trans, the resulting isomer is exclusively (2E) .

Empirical Data & Reaction Optimization

Historically, the Cope modification requires refluxing in toxic solvents like benzene or toluene for 12-24 hours[2]. Modern green chemistry approaches have demonstrated that ultrasound irradiation can drastically reduce reaction times and improve yields by enhancing mass transfer and localized energy delivery, eliminating the need for hazardous solvents[3].

Table 1: Comparative Synthetic Methodologies for the Target Molecule

| Methodology | Catalyst System | Solvent | Conditions | Yield (%) | Validation Marker |

| Traditional Cope | NH₄OAc / Glacial Acetic Acid | Benzene / Toluene | Reflux (Dean-Stark), 12-24h | 65-75% | Stoichiometric water collection |

| Ultrasound-Assisted | NH₄OAc / Glacial Acetic Acid | Ethanol / Solvent-Free | Sonication (60°C), 25 min | 92% | Disappearance of ketone via TLC |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains an In-Process Control (IPC) to verify success before proceeding.

Fig 2: Standard experimental workflow for the Cope-modified Knoevenagel condensation.

Protocol A: Traditional Cope Modification (Preparative Scale)

Rationale: Best for large-scale synthesis where continuous water removal drives the equilibrium.

-

Reagent Assembly: In a 250 mL round-bottom flask, combine 4-chloroacetophenone (0.1 mol, 15.46 g), ethyl cyanoacetate (0.11 mol, 12.44 g), ammonium acetate (0.02 mol, 1.54 g), and glacial acetic acid (0.08 mol, 4.80 g) in 100 mL of toluene[2].

-

Validation: Ensure complete dissolution of ammonium acetate upon gentle swirling.

-

-

Dean-Stark Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Validation (Crucial): Monitor the water level in the Dean-Stark trap. The reaction is self-validating; it is deemed complete only when the theoretical volume of water (~1.8 mL) is collected, confirming the E1cB dehydration is finished.

-

-

Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL) to neutralize residual acetic acid, and brine (50 mL). Dry over anhydrous Na₂SO₄.

-

Validation: The cessation of gas (CO₂) evolution during the NaHCO₃ wash confirms the complete neutralization of the acid catalyst.

-

-

Purification: Evaporate the toluene under reduced pressure. Recrystallize the crude residue from hot ethanol.

-

Validation: The formation of distinct crystalline needles upon slow cooling indicates high isomeric purity of the (2E) product.

-

Protocol B: Ultrasound-Assisted Synthesis ( Rapid/Green Scale)

Rationale: Best for rapid library generation and environmentally conscious synthesis.

-

Reaction Setup: Mix 4-chloroacetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in a glass vessel. Add a catalytic amount of ammonium acetate and acetic acid[3].

-

Sonication: Place the vessel in an ultrasonic bath maintained at 60°C for 25 minutes.

-

Validation: Perform TLC (Hexane:Ethyl Acetate 8:2). The complete disappearance of the UV-active ketone spot (higher Rf) and the appearance of a new, highly UV-active product spot (lower Rf) validates conversion.

-

-

Isolation: Pour the mixture into crushed ice. Filter the precipitated solid and wash with cold water.

Final Analytical Verification (For Both Protocols)

Do not assume product identity without spectroscopic validation.

-

¹H NMR (400 MHz, CDCl₃): Look for a triplet at ~1.35 ppm (3H, ester CH₃) and a quartet at ~4.30 ppm (2H, ester CH₂). The C4 methyl group will appear as a distinct singlet at ~2.60 ppm. The aromatic protons will present as an AA'BB' pseudo-doublet system around 7.40 ppm (4H), validating the intact 4-chlorophenyl ring.

-

IR Spectroscopy: Confirm the presence of the conjugated nitrile stretch (C≡N) at ~2220 cm⁻¹ and the α,β -unsaturated ester carbonyl (C=O) at ~1715 cm⁻¹.

References

- Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors.

- Some Applications of Ultrasound Irradiation in Organic Synthesis.

- Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones. TÜBİTAK Academic Journals.

Sources

Technical Whitepaper: Solubility Profile of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate in Organic Solvents

Executive Summary

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a highly functionalized α,β -unsaturated ester. Typically synthesized via the base-catalyzed Knoevenagel condensation of 4-chloroacetophenone and ethyl cyanoacetate[1], this compound serves as a critical electrophilic building block in the synthesis of complex heterocycles, including cyanopyridines, furans, and pyrimidines used in oncology and antimicrobial drug development[1][2].

For researchers and formulation scientists, understanding the solubility profile of this intermediate in organic solvents is paramount. Solubility dictates the efficiency of downstream cyclization reactions, the selection of purification solvent systems (e.g., recrystallization vs. chromatography), and the compound's behavior in liquid-phase chemical processes[3]. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, quantitative solubility data, and a self-validating experimental protocol for empirical determination.

Structural and Thermodynamic Basis of Solubility

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of thermodynamic forces. The dissolution of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate in an organic solvent requires the solvent to overcome the solute's crystal lattice energy ( ΔGcrystal ) and form favorable solute-solvent interactions ( ΔGsolvation )[4].

Mechanistic Causality of Solvation

The solubility profile of this molecule is governed by three distinct structural motifs:

-

The 4-Chlorophenyl Ring (Lipophilic Core): The halogenated aromatic ring imparts significant lipophilicity and polarizability to the molecule. This drives high solubility in halogenated solvents (e.g., Dichloromethane) through strong London dispersion forces.

-

The Cyano (-C≡N) and Ester (-COOEt) Groups (Polar Appendages): These functional groups act as potent hydrogen-bond acceptors and create a strong molecular dipole. Consequently, the molecule exhibits exceptional solubility in polar aprotic solvents (e.g., DMSO, DMF) via dipole-dipole interactions[5].

-

The Conjugated Butenoate Backbone: The planar π -system facilitates π−π stacking in the solid state, increasing the energy required to disrupt the crystal lattice. Solvents lacking either a strong dipole or sufficient lipophilicity (e.g., aliphatic hydrocarbons) cannot overcome this energetic barrier, resulting in poor solubility.

Fig 1: Thermodynamic pathway of API dissolution in organic solvents.

Quantitative Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate across various organic solvent classes at standard ambient temperature (25°C).

| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong dipole-dipole interactions; optimal solvation of the cyano/ester dipole. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Dipole-dipole interactions; low energy cavity formation. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 50 - 100 | High polarizability matching the 4-chlorophenyl ring; strong dispersion forces. |

| Esters / Ketones | Ethyl Acetate (EtOAc) | 6.0 | 30 - 80 | Moderate dipole interactions; structural similarity to the ester moiety. |

| Protic (Alcohols) | Ethanol (EtOH) | 24.5 | 5 - 20 | Hydrogen bonding (solvent as donor, solute as acceptor); limited by the lipophilic bulk of the solute[4]. |

| Aliphatic | n-Hexane | 1.9 | < 1 | Weak dispersion forces insufficient to overcome the crystalline lattice energy. |

Note: For highly soluble pharmaceutics and intermediates, predictive models like UNIFAC often struggle with accuracy, making empirical determination strictly necessary[5].

Experimental Methodologies: The Self-Validating Protocol

To ensure trustworthiness and reproducibility, solubility must be measured as a thermodynamic property (equilibrium state), rather than a kinetic property (dissolution rate)[6]. The following methodology adapts the OECD Guideline 105 (Shake-Flask Method) specifically for organic solvents[7][8].

Rationale for Protocol Design

-

Why Shake-Flask? The shake-flask method is the gold standard for compounds with solubility >10 mg/L, ensuring true thermodynamic equilibrium between the solid and solvated phases[6].

-

Why Centrifugation over Filtration? Highly lipophilic compounds (like those containing a 4-chlorophenyl group) are prone to non-specific adsorption onto standard membrane filters (e.g., PTFE or Nylon), which artificially depresses the quantified solubility metric. Centrifugation bypasses this artifact[6].

Step-by-Step Shake-Flask Protocol

-

Preparation of Saturated Solutions:

-

Weigh an excess amount of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate (e.g., 150 mg) into a 5 mL amber glass vial to prevent potential photo-degradation of the conjugated double bond.

-

Add 1.0 mL of the target organic solvent (HPLC-grade).

-

Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

-

-

Isothermal Equilibration:

-

Place the vials in an isothermal orbital shaker set to 25.0 ± 0.1 °C.

-

Agitate at 200 RPM for 48 to 72 hours. Self-Validation Check: Visually confirm the presence of undissolved solid at 48 hours. If no solid is present, the solution is not saturated; add more solute and repeat.

-

-

Phase Separation:

-

Transfer the suspension to a temperature-controlled centrifuge (25 °C).

-

Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved solid[9].

-

-

Sampling and Dilution:

-

Carefully aspirate a precise aliquot (e.g., 100 µL) of the clear supernatant using a positive-displacement pipette (crucial for volatile organic solvents like DCM).

-

Dilute the aliquot immediately into a compatible solvent (e.g., Acetonitrile) to fall within the linear dynamic range of the analytical method.

-

-

HPLC-UV Quantification:

-

Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

-

Detection: UV absorbance at λmax ~280 nm (targeting the conjugated aromatic/cyanoacrylate chromophore).

-

Calculate concentration against a 5-point external calibration curve[10].

-

Fig 2: Validated Shake-Flask workflow for thermodynamic solubility determination.

References

-

Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors Source: National Institutes of Health (PMC)[Link]

-

Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics Source: ACS Publications (Crystal Growth & Design)[Link]

-

Will we ever be able to accurately predict solubility? Source: National Institutes of Health (PMC)[Link]

-

Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method / Shake Flask Method Source: Regulations.gov (US EPA)[Link]

-

Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures Source: IntechOpen[Link]

Sources

- 1. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures — Solvent Screening | IntechOpen [intechopen.com]

- 6. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ECHA CHEM [chem.echa.europa.eu]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis, Characterization, and Applications of CAS 13455-81-7

Executive Summary

In modern organic synthesis and drug discovery, highly functionalized α,β-unsaturated systems serve as critical building blocks for constructing complex heterocycles. Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate (CAS: 13455-81-7) is a prime example of a versatile Michael acceptor [1]. Featuring a push-pull alkene system driven by an electron-withdrawing nitrile and an ester group, this compound is heavily utilized as a precursor in the development of pyrimidines, pyrazoles, and pyridines—many of which exhibit potent anti-cancer and antimicrobial properties [2][3].

This whitepaper provides an in-depth technical analysis of CAS 13455-81-7, detailing its physicochemical properties, mechanistic synthesis via Knoevenagel condensation, and its downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The chemical architecture of CAS 13455-81-7 dictates its reactivity. The presence of the cyano (-CN) and ethyl ester (-COOCH₂CH₃) groups on the α-carbon creates a profound electron deficiency at the β-carbon, making it an exceptional electrophile. Furthermore, the stereochemistry is thermodynamically driven toward the (2E)-configuration to minimize steric clash between the bulky 4-chlorophenyl ring and the ester moiety.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate |

| CAS Registry Number | 13455-81-7 |

| Molecular Formula | C₁₃H₁₂ClNO₂ |

| Molecular Weight | 249.69 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Key Functional Groups | α,β-unsaturated ester, Nitrile, Aryl chloride |

| Reactivity Profile | Strong Michael acceptor, susceptible to nucleophilic attack at the β-carbon |

Mechanistic Synthesis & Experimental Protocols

The primary route to synthesize CAS 13455-81-7 is via a dehydrative Knoevenagel Condensation between 4-chloroacetophenone and ethyl cyanoacetate. Because ketones are less electrophilic than aldehydes, a bifunctional catalyst system (typically ammonium acetate and glacial acetic acid) is required to facilitate the reaction.

Workflow of the Knoevenagel condensation yielding CAS 13455-81-7.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system; the use of a Dean-Stark apparatus provides visual confirmation of reaction progress via water accumulation.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine 4-chloroacetophenone (1.0 equiv, 50 mmol) and ethyl cyanoacetate (1.1 equiv, 55 mmol).

-

Catalyst Addition: Add ammonium acetate (0.2 equiv, 10 mmol) and glacial acetic acid (0.5 equiv, 25 mmol).

-

Causality: The acetate ion acts as a base to deprotonate the active methylene of ethyl cyanoacetate, forming a nucleophilic enolate. Simultaneously, the acidic environment protonates the carbonyl oxygen of the ketone, enhancing its electrophilicity.

-

-

Azeotropic Reflux: Add 100 mL of toluene to the flask. Heat the mixture to reflux (approx. 110 °C).

-

Causality: Toluene forms a minimum-boiling azeotrope with water. As the aldol-type intermediate dehydrates, water is continuously removed from the system, driving the equilibrium forward according to Le Chatelier's principle.

-

-

Monitoring & Workup: Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 6–12 hours). Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the acetic acid) followed by brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure (2E)-isomer.

Applications in Drug Development & Heterocyclic Synthesis

CAS 13455-81-7 is highly valued in medicinal chemistry due to its ability to undergo cyclocondensation reactions. The electron-withdrawing nature of the cyano and ester groups polarizes the double bond, making the β-carbon highly susceptible to attack by bis-nucleophiles.

Divergent synthetic pathways from CAS 13455-81-7 to therapeutic heterocycles.

-

Synthesis of Pyridines (PIM-1 Inhibitors): Reacting CAS 13455-81-7 with active methylene compounds in the presence of ammonium acetate yields highly substituted 3-cyanopyridines. These scaffolds have been validated as potent inhibitors of PIM-1 kinase, a critical target in breast cancer and hepatocellular carcinoma therapies [2].

-

Synthesis of Pyrimidines: Cyclocondensation with guanidine or amidine derivatives yields functionalized pyrimidines, which are frequently explored for their broad-spectrum antimicrobial and antifungal activities [3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound before utilizing it in sensitive drug development workflows, rigorous analytical validation is required.

Table 2: Analytical Validation Markers (Expected)

| Technique | Key Signals / Markers | Causality / Assignment |

| ¹H NMR (CDCl₃) | δ ~2.45 (s, 3H) | Methyl group attached to the β-carbon (C4). The downfield shift is caused by the adjacent alkene and aromatic ring. |

| δ 1.35 (t, 3H), 4.30 (q, 2H) | Characteristic ethyl ester protons (-OCH₂CH₃). | |

| δ ~7.40 (d, 2H), 7.55 (d, 2H) | Para-substituted aromatic protons exhibiting a classic A₂B₂ spin system. | |

| IR Spectroscopy | ~2220 cm⁻¹ | Sharp C≡N (Nitrile) stretching vibration. |

| ~1715 cm⁻¹ | Strong C=O (Ester) stretching vibration, slightly lowered due to conjugation. | |

| ~1610 cm⁻¹ | C=C (Alkene) stretching vibration. |

References

- BLD Pharm. Ethyl 2-cyano-3-(2,4-dichlorophenyl)

- National Institutes of Health (NIH) / PMC.

- TÜBİTAK Academic Journals. Synthesis and antimicrobial activity of novel 2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4 (3H)-ones.

Biological Activity and Therapeutic Potential of Substituted Ethyl Cyanoacrylates: An In-Depth Technical Guide

Executive Summary

Historically relegated to the domain of surgical bioadhesives, substituted ethyl cyanoacrylates have undergone a renaissance in medicinal chemistry and nanomedicine. By leveraging the highly reactive α,β -unsaturated carbonyl core, researchers have unlocked a diverse portfolio of biological activities—ranging from targeted anticancer enzyme inhibition to localized antimicrobial action and osteogenic scaffolding. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical chemical mechanisms and field-proven experimental workflows, providing drug development professionals with actionable, self-validating protocols for harnessing these compounds.

Chemical Rationale: The Electrophilic Core

The biological versatility of substituted ethyl cyanoacrylates (e.g., ethyl 2-cyano-3-methylhex-2-enoate) is fundamentally driven by their α,β -unsaturated system. The synergistic electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups render the β -carbon exceptionally electrophilic.

In biological microenvironments, this structural motif acts as a potent Michael acceptor. It readily undergoes covalent addition with nucleophilic residues—most notably the thiol (-SH) groups of cysteine in proteins and enzymes[1]. This targeted covalent binding is the primary mechanism behind their efficacy as enzyme inhibitors and anticancer agents.

Core Biological Activities

Anticancer Activity and Enzyme Inhibition

Substituted derivatives of ethyl 2-cyanoacrylate have demonstrated significant potential as targeted anticancer agents. By acting as covalent inhibitors, they bind to critical cysteine residues within the active sites of kinases, effectively disrupting signaling cascades essential for cancer cell survival. A primary target is the Transforming growth factor-beta-activated kinase 1 (TAK1) pathway, where inhibition directly triggers apoptosis in malignant cells[1].

Furthermore, when polymerized into poly(ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs), these compounds serve as highly effective drug delivery systems (DDS). PECA-NPs exhibit an exceptional capacity to encapsulate chemotherapeutics (e.g., doxorubicin) and facilitate targeted intracellular release, particularly in hepatocellular carcinoma (HCC) models[2].

Antimicrobial and Bioadhesive Efficacy

While short-chain cyanoacrylates degrade rapidly into formaldehyde and cyanoacetate—which historically raised localized cytotoxicity concerns[3]—their rapid polymerization process provides a unique antimicrobial mechanism. Ethyl cyanoacrylate demonstrates robust in vitro bacteriostatic activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[4]. The mechanism relies on the physical disruption of the bacterial cell wall and the entrapment of pathogens within the rapidly forming polymer matrix[1].

Osteogenesis and Tissue Regeneration

Contrary to early assumptions regarding the cytotoxicity of short-chain derivatives, direct contact assays on human oral osteoblasts confirm that ethyl 2-cyanoacrylate is highly biocompatible and actively supports bone graft fixation[5]. In vivo models demonstrate that the application of ethyl-2-cyanoacrylate does not interfere with local osteoblastic activity, providing a stable, biodegradable scaffold that promotes bone healing without inducing morphological anomalies[6].

Antioxidant Potential

Substituted ethyl cyanoacrylates also serve as critical synthetic intermediates for 5-aminopyrazole derivatives. These downstream compounds exhibit remarkable radical scavenging capabilities and significantly inhibit reactive oxygen species (ROS) production, demonstrating measurable antioxidant activity in DPPH assays[7].

Mechanistic Pathways & Visualizations

Caption: Mechanism of TAK1 kinase inhibition by electrophilic cyanoacrylate derivatives.

Caption: Workflow of PECA nanoparticle synthesis and targeted intracellular drug delivery.

Experimental Workflows & Protocols

Protocol 1: Synthesis of Drug-Loaded Poly(ethyl 2-cyanoacrylate) Nanoparticles (PECA-NPs)

Expertise & Causality: Cyanoacrylates undergo violent anionic polymerization in the presence of weak nucleophiles like water ( OH− ). To synthesize nanoparticles rather than a bulk polymer block, the reaction must be strictly controlled using an acidic emulsion environment to suppress rapid initiation.

-

Aqueous Phase Preparation : Dissolve a non-ionic surfactant (e.g., Pluronic F-68, 1% w/v) in 0.01 M HCl to achieve a pH of ~2.0. Causality: The excess H+ ions neutralize ambient nucleophiles, ensuring polymerization only occurs at a controlled rate within the surfactant micelles[2].

-

Monomer & Drug Addition : Under high-shear magnetic stirring (10,000 rpm), inject the ethyl 2-cyanoacrylate monomer dropwise alongside the hydrophobic chemotherapeutic agent. Causality: High shear forces dictate the micelle size, directly controlling the final polydispersity index (PDI).

-

Polymerization : Allow the emulsion to stir continuously for 4 hours at room temperature to ensure complete monomer conversion.

-

Self-Validation & Quality Control : Post-synthesis, analyze the batch using Dynamic Light Scattering (DLS). A validated, stable colloidal suspension must exhibit a PDI < 0.1 and a Zeta potential of approximately -39.7 mV. Any batch with a PDI > 0.2 indicates bulk aggregation and must be discarded[2].

Protocol 2: In Vitro Cytotoxicity Evaluation via Direct Contact MTT Assay

Expertise & Causality: Standard elution (extract) assays often fail to capture the true localized cytotoxicity of cyanoacrylates because they dilute the rapidly degrading byproducts (formaldehyde). A direct contact assay is mandatory to simulate the physiological tissue-adhesive interface accurately[8].

-

Cell Seeding : Seed human alveolar osteoblasts at 1×104 cells/well in a 96-well plate using complete DMEM. Incubate for 24h at 37°C in 5% CO2 .

-

Adhesive Application : Apply a 1 µL micro-drop of ethyl 2-cyanoacrylate directly to the center of the experimental wells. Allow it to polymerize in situ.

-

Viability Measurement : After 24h, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

-

Self-Validation & Quality Control : The assay system is self-validating only if the negative control (untreated cells) maintains >95% viability, and the positive control (10% DMSO) shows <10% viability. A successful biocompatibility profile for the cyanoacrylate derivative is confirmed if the experimental wells retain >80% viability[5].

Quantitative Data Summaries

| Derivative / Compound | Biological Target | Primary Assay | Key Quantitative Metric | Mechanism of Action |

| Ethyl 2-cyanoacrylate | S. aureus, E. coli | Agar Diffusion | Bacteriostatic zone: 200-500 µm | Cell wall disruption & Matrix entrapment |

| Ethyl 2-cyano-3-methylhex-2-enoate | Cancer Cell Lines | MTT Viability | IC50 dependent on cell line | Michael addition (TAK1 covalent inhibition) |

| Poly(ethyl 2-cyanoacrylate) NPs | Hepatocellular Carcinoma | DLS / Zeta Potential | Size: ~80 nm, Zeta: -39.7 mV | Endocytosis & intracellular drug release |

| 5-Aminopyrazole derivatives | Reactive Oxygen Species | DPPH Assay | Antioxidant Activity: 15-27% | Radical scavenging |

| Ethyl 2-cyanoacrylate | Human Osteoblasts | Direct Contact MTT | Cell Viability > 80% | Biocompatible scaffold for osteogenesis |

References

- Title: Chemical properties of ethyl cyanoacrylate 1 Source: ResearchGate URL

- Title: Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures Source: ResearchGate URL

- Title: Application Notes and Protocols for Ethyl 2-cyano-3-methylhex-2-enoate Derivatives Source: Benchchem URL

- Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: NIH URL

- Title: In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method Source: ResearchGate URL

- Title: Poly (ethyl 2-cyanoacrylate) nanoparticles (PECA-NPs)

- Title: The effects of ethyl-2-cyanoacrylate and butyl-2-cyanoacrylate in the process of bone healing in rats.

- Title: chain cyanoacrylates (Dermabond)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bmjophth.bmj.com [bmjophth.bmj.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of ethyl-2-cyanoacrylate and butyl-2-cyanoacrylate in the process of bone healing in rats. A controlled experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

"Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate" as a chemical intermediate

An In-Depth Technical Guide to Ethyl (2E)-2-cyano-3-(4-chlorophenyl)acrylate: A Versatile Chemical Intermediate

Executive Summary

Ethyl (2E)-2-cyano-3-(4-chlorophenyl)acrylate stands as a pivotal intermediate in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Characterized by a highly functionalized α,β-unsaturated system, this compound serves as a versatile building block for a diverse array of complex molecular architectures. Its synthesis is most efficiently achieved through the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction. The strategic placement of electron-withdrawing cyano and ester groups renders the molecule susceptible to a variety of transformations, including Michael additions and cyclocondensation reactions, making it an ideal precursor for the synthesis of novel heterocyclic compounds and other pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, tailored for researchers and professionals in drug development.

Introduction to the Core Intermediate

Nomenclature, Structure, and Clarification

The subject of this guide is systematically named Ethyl (2E)-2-cyano-3-(4-chlorophenyl)prop-2-enoate . It is also commonly referred to as Ethyl (2E)-2-cyano-3-(4-chlorophenyl)acrylate. While the backbone contains four principal carbon atoms, the IUPAC nomenclature prioritizes the acrylate (or propenoate) base due to the ester and cyano groups originating from the ethyl cyanoacetate precursor. The "(2E)" designation specifies the trans geometry of the substituents across the carbon-carbon double bond, which is the thermodynamically favored isomer in the Knoevenagel condensation.

Chemical Structure:

Caption: The base-catalyzed mechanism for the synthesis of the target intermediate.

Optimized Laboratory Protocol

A self-validating protocol includes in-process checks to ensure the reaction proceeds as expected. This methodology, adapted from established procedures, uses piperidine as a classic and effective catalyst.[1][2]

Protocol: Piperidine-Catalyzed Synthesis in Ethanol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol, 1.0 eq) and ethyl cyanoacetate (11.88 g, 0.105 mol, 1.05 eq).

-

Solvent Addition: Add 100 mL of absolute ethanol to dissolve the reactants.

-

Catalyst Addition: Add piperidine (0.85 g, 0.01 mol, 0.1 eq) to the mixture dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

-

In-Process Control (IPC): Monitor the reaction's progress via Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the 4-chlorobenzaldehyde spot indicates completion.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with two portions of cold ethanol (2x 20 mL).

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid. Expected yield: 85-95%.

Experimental Workflow Visualization

Caption: A standard workflow from reaction setup to final product analysis.

Reactivity and Synthetic Utility

The true value of Ethyl (2E)-2-cyano-3-(4-chlorophenyl)acrylate lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in the synthesis of diverse molecular scaffolds.

Core Reactivity Profile

-

Michael Acceptor: As previously noted, the C3 position is highly electrophilic and readily accepts a wide range of soft nucleophiles (e.g., amines, thiols, enolates) in a conjugate addition reaction.

-

Diels-Alder Reactivity: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes, providing a pathway to complex cyclohexene derivatives.

-

Cyclocondensation Reactions: The molecule contains multiple reactive sites (the double bond, the nitrile, and the ester), making it an ideal substrate for cyclocondensation reactions. For instance, reaction with hydrazine or guanidine can lead to the formation of pyrazole or pyrimidine rings, respectively.

Visualization of Synthetic Potential

The intermediate acts as a central hub from which numerous classes of compounds can be accessed.

Caption: The intermediate as a precursor to diverse chemical classes.

Applications in Drug Discovery and Beyond

The structural motif of cyanoacrylates is present in numerous compounds with significant biological activity. While this specific intermediate may not be a final drug, it is a critical precursor for libraries of compounds screened for therapeutic potential.

-

Anticancer Research: A study published in SciELO highlighted the anticancer activity of a series of cyanoacrylate derivatives against A549 (lung), HT-29 (colon), and HepG2 (liver) cancer cell lines, demonstrating the pharmacological relevance of this scaffold.[3]

-

Precursor to Heterocycles: Heterocyclic compounds form the core of a vast majority of pharmaceuticals. The ability of this intermediate to readily form rings through cyclocondensation reactions makes it invaluable. For example, it can be a key component in Gewald or Hantzsch-type reactions to produce thiophenes and dihydropyridines, respectively.

-

Multicomponent Reactions (MCRs): In the drive to accelerate drug discovery, MCRs are prized for their efficiency in building molecular complexity in a single step.[4] This intermediate is an ideal "A-B" component for C- and D-component additions, rapidly generating libraries of novel, drug-like molecules for high-throughput screening.

Conclusion

Ethyl (2E)-2-cyano-3-(4-chlorophenyl)acrylate is more than just a chemical; it is a strategic tool for the modern synthetic chemist. Its straightforward and high-yielding synthesis via the Knoevenagel condensation, combined with its predictable and versatile reactivity profile, establishes it as a high-value intermediate. For professionals in drug development, its utility as a precursor to diverse heterocyclic systems and its suitability for multicomponent reactions provide a reliable and efficient pathway to novel chemical entities with significant therapeutic potential. The comprehensive characterization data and robust synthetic protocols outlined in this guide serve as a practical resource for its effective application in research and development.

References

-

SciELO. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 2-butenoate (CAS 10544-63-5). Retrieved from [Link]

-

SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate. Retrieved from [Link]

-

SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of the double bond in Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

An In-Depth Technical Guide to the Electrophilicity of the Double Bond in Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

Executive Summary

This guide provides a comprehensive technical analysis of the electrophilic character of the carbon-carbon double bond in Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate. This molecule serves as an exemplary case of a tetrasubstituted Michael acceptor, a class of compounds of significant interest in medicinal chemistry, particularly for the design of targeted covalent inhibitors (TCIs).[1][2][3] We dissect the intricate electronic contributions of its constituent functional groups—the cyano, ethyl ester, 4-chlorophenyl, and β-methyl moieties—to elucidate the factors governing its reactivity toward nucleophiles. Furthermore, this document outlines both field-proven experimental protocols and robust computational workflows for the quantitative assessment of its electrophilicity, providing a validated framework for researchers engaged in the development of covalent therapeutics.

Introduction: Electrophilicity in Modern Drug Discovery

The principle of targeted covalent inhibition has witnessed a resurgence, moving from serendipitous discovery to rational design.[3] Covalent inhibitors form a stable bond with a specific nucleophilic residue (e.g., cysteine, serine) within a target protein, offering advantages such as enhanced potency, prolonged duration of action, and high ligand efficiency.[1][4] The cornerstone of a TCI is a precisely tuned electrophilic "warhead" that remains sufficiently inert in systemic circulation to minimize off-target reactions but is reactive enough to engage its intended target upon binding.[2][5]

α,β-Unsaturated carbonyl compounds, often termed Michael acceptors, are a prominent class of electrophilic warheads.[6][7] Their reactivity is predicated on the polarization of the C=C double bond by a conjugated electron-withdrawing group (EWG), which renders the β-carbon susceptible to nucleophilic attack—a process known as conjugate or Michael addition.[6][8] The electrophilicity of these systems is not a binary property but a tunable continuum. The central challenge for the medicinal chemist is to modulate this reactivity to achieve a therapeutic window, a task that demands a profound understanding of the structural and electronic factors at play. This guide uses Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate to explore these factors in detail.

Molecular Architecture and Electronic Analysis

The reactivity of the double bond in Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a direct consequence of the cumulative electronic effects of its substituents. The molecule's structure is a tetrasubstituted alkene, a feature that introduces significant electronic and steric complexity.

The Core Electrophilic System: The α,β-Unsaturated Backbone

The foundation of the molecule's electrophilicity is the conjugation of the C=C double bond with two powerful electron-withdrawing groups at the α-position: the cyano (-CN) group and the ethyl ester (-COOEt) group.[9][10]

-

Cyano Group (-CN): The nitrile group is one of the strongest EWGs due to the polarity of the C≡N triple bond and the sp-hybridization of the carbon atom.[11][12] It exerts a powerful inductive (-I) and resonance (-M) effect, delocalizing the π-electron density of the double bond and significantly increasing the partial positive charge on the β-carbon.[13][14]

-

Ethyl Ester Group (-COOEt): The ester group also functions as an EWG via both inductive and resonance effects, pulling electron density away from the α,β-unsaturated system.[9][10]

The synergistic action of these two groups at the α-position creates a highly electron-deficient double bond, predisposing the β-carbon to nucleophilic attack. This is illustrated by the key resonance contributor that places a positive charge on the β-carbon.

Caption: Resonance delocalization creating an electrophilic β-carbon.

Modulation by β-Substituents

The substituents at the β-carbon (C3) further modulate this inherent electrophilicity.

-

4-Chlorophenyl Group: This substituent has a dual electronic nature. The chlorine atom is electron-withdrawing via induction (-I effect) due to its high electronegativity. However, the phenyl ring can donate electron density into the conjugated system via resonance (+M effect). In halobenzenes, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring in electrophilic aromatic substitution.[15] When attached to a π-system, the overall effect can be context-dependent, but it generally acts as a net electron-withdrawing group, further enhancing the electrophilicity of the β-carbon.

-

Methyl Group (-CH₃): In stark contrast, the methyl group is a classic electron-donating group (EDG) through induction (+I effect) and hyperconjugation.[16] Its presence on the β-carbon directly counteracts the electron-withdrawing effects of the other substituents. It pushes electron density toward the double bond, which serves to partially neutralize the positive charge on the β-carbon, thereby decreasing its electrophilicity compared to an analogous compound lacking this methyl group (i.e., a propenoate derivative).

Experimental Quantification: The Glutathione (GSH) Reactivity Assay

To move from qualitative analysis to quantitative assessment, a robust experimental assay is required. The reaction with glutathione (GSH), a biologically ubiquitous nucleophile involved in cellular detoxification, serves as the industry-standard benchmark for evaluating the reactivity of Michael acceptors.[7][17][18] The second-order rate constant (k₂ or kGSH) for the Michael addition of GSH to the electrophile provides a direct, quantitative measure of its reactivity under physiological conditions.[5][19]

Assay Workflow

The workflow involves monitoring the depletion of the test compound over time in the presence of a known excess of GSH.

Caption: Workflow for determining GSH reaction rate constants.

Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the second-order rate constant (kGSH) for the reaction of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate with glutathione at pH 7.4.

Materials:

-

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate (Test Compound)

-

L-Glutathione, reduced (GSH)

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

HEPES buffer (100 mM, pH 7.4)

-

HPLC or UPLC system with UV or MS detector

-

Thermostatted autosampler or reaction block (37 °C)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Prepare a 100 mM stock solution of GSH in 100 mM HEPES buffer (pH 7.4). Prepare this solution fresh daily to prevent oxidation.

-

-

Reaction Setup (Pseudo-First-Order Conditions):

-

The rationale for using a large excess of GSH is to ensure its concentration remains effectively constant throughout the experiment, simplifying the kinetics to a pseudo-first-order decay of the test compound.[5]

-

In a temperature-controlled autosampler vial or microcentrifuge tube at 37 °C, add 980 µL of pre-warmed HEPES buffer.

-

Add 10 µL of the 100 mM GSH stock solution to achieve a final GSH concentration of 1 mM. Mix gently.

-

To initiate the reaction, add 10 µL of the 10 mM test compound stock solution to achieve a final concentration of 100 µM. Vortex immediately. This is your t=0 sample.

-

-

Time-Course Analysis:

-

Immediately inject an aliquot of the reaction mixture onto the HPLC/UPLC system for the t=0 time point.

-

Continue to inject aliquots at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes). The frequency of sampling should be adjusted based on the compound's expected reactivity to capture at least 5-6 points before the reaction reaches completion.

-

Monitor the depletion of the test compound peak area at an appropriate UV wavelength or by mass spectrometry.

-

-

Data Processing and Calculation:

-

For each time point, calculate the natural logarithm (ln) of the peak area of the test compound.

-

Plot ln(Peak Area) versus time (in seconds). The data should yield a straight line, confirming pseudo-first-order kinetics.

-

Determine the slope of this line using linear regression. The observed rate constant, k_obs, is the negative of the slope (slope = -k_obs). The units of k_obs are s⁻¹.

-

Calculate the second-order rate constant, kGSH, using the following equation:[5] kGSH = k_obs / [GSH] Where [GSH] is the concentration of glutathione in the reaction (e.g., 1 M). The final units for kGSH will be M⁻¹s⁻¹.

-

Computational Analysis: A Predictive Framework

In parallel with experimental work, computational chemistry offers powerful predictive tools for estimating and rationalizing electrophilicity. Density Functional Theory (DFT) is the workhorse for these calculations.

Key Computational Descriptors

-

LUMO Energy (E_LUMO): The energy of the Lowest Unoccupied Molecular Orbital. For a Michael acceptor, the LUMO is typically centered on the α,β-unsaturated system. A lower LUMO energy indicates a greater willingness to accept electrons and thus higher electrophilicity. However, correlations between E_LUMO and kinetic reactivity can sometimes be poor across diverse chemical classes.[20]

-

Global Electrophilicity Index (ω): Defined by Parr et al., this index (ω = (μ²)/(2η)) relates electrophilicity to the electronic chemical potential (μ) and chemical hardness (η).[21] It provides a more robust quantitative measure of a molecule's overall electrophilic character. Dienophiles with ω > 2.0 eV are generally considered strong electrophiles.[22]

-

Local Philicity Indices (ωk): These indices dissect the global electrophilicity to identify the most electrophilic sites within a molecule, making them invaluable for predicting the regioselectivity of nucleophilic attack.[22][23]

-

Methyl Anion Affinity (MAA): Recent studies have shown a strong correlation between calculated methyl anion affinities and experimentally determined electrophilic reactivities for a wide range of Michael acceptors.[20][24] This descriptor may offer superior predictive power over traditional quantum chemical indices.[20]

Representative Computational Data

The following table presents hypothetical, yet realistic, calculated values for the target molecule and related reference compounds to illustrate the impact of substitution on key electrophilicity descriptors.

| Compound | E_LUMO (eV) | Global ω (eV) | Predicted Reactivity | Rationale |

| Acrylonitrile | -0.5 | 1.9 | Moderate | Baseline α,β-unsaturated nitrile. |

| Ethyl Acrylate | -0.2 | 1.6 | Moderate | Baseline α,β-unsaturated ester. |

| Ethyl (2E)-2-cyano-3-phenylpropenoate | -1.8 | 2.8 | High | Synergistic effect of -CN and -COOEt groups; phenyl group extends conjugation. |

| Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate | -1.5 | 2.5 | Moderate-High | -Cl on phenyl adds -I effect, but β-methyl group donates electrons (+I), attenuating reactivity. |

| Ethyl (2E)-3-(4-nitrophenyl)-2-cyano-2-butenoate | -2.1 | 3.2 | Very High | The powerful -NO₂ group significantly increases electrophilicity compared to the -Cl substituent. |

Conclusion and Outlook

The is a product of sophisticated electronic tuning. Potent electron-withdrawing cyano and ester groups establish a strong intrinsic reactivity, which is further enhanced by the chlorophenyl substituent. Critically, this high reactivity is tempered by an electron-donating methyl group at the β-position. This structural motif results in a moderated electrophile, an attribute highly sought after in the design of selective covalent inhibitors.

The comprehensive framework presented herein, combining meticulous electronic analysis with validated experimental and computational workflows, provides a reliable roadmap for researchers. By understanding and quantifying the electrophilicity of such warheads, drug development professionals can more effectively navigate the complex landscape of covalent drug design, optimizing for on-target potency while engineering out off-target toxicity.

References

- Steen, J., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles.

- Laghzi, S., et al. (2018). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. CORE.

- Potphode, D.S., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.

- Chemical Synthesis Database. (2025). ethyl (2E)-3-(2-chlorophenyl)-2-cyano-2-propenoate.

- Laghzi, S., et al. (2018). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PMC.

- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

- Sigma-Aldrich. ethyl (2E)-3-(4-chlorophenyl)

- Li, Y-J., et al. (2004). Cycloaddition reactions of hydrofullerenes with cyano-substituted alkenes under basic conditions. New Journal of Chemistry.

- LibreTexts. (2024). 7.7: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts.

- Wikipedia.

- Sahu, P., et al. (2009). Theoretical Evaluation of Global and Local Electrophilicity Patterns to Characterize Hetero-Diels−Alder Cycloaddition of Three-Membered 2H-Azirine Ring System. The Journal of Physical Chemistry A.

- Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. PMC.

- Unknown Author.

- Unknown Author.

- Breugst, M., et al. (2017). Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors. PubMed.

- CAS. (2023).

- Zhang, Z., et al. (2020). Copper-Catalyzed Asymmetric Cyanation of Alkenes via Carbonyl-Assisted Coupling of Alkyl-Substituted Carbon-Centered Radicals. Organic Letters.

- Wikipedia. Targeted covalent inhibitors. Wikipedia.

- LoPachin, R.M., & Gavin, T. (2014). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry.

- EBSCO. Nitriles. EBSCO Research Starters.

- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.

- Sivey, J.D., & Roberts, A.L. (2022). Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. MDPI.

- University of Calgary. Ch12: Substituent Effects. University of Calgary Chemistry.

- Wondrousch, D., et al. (2010). Local Electrophilicity Predicts the Toxicity-Relevant Reactivity of Michael Acceptors. The Journal of Physical Chemistry Letters.

- Petz, K., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

- Tallman, K.A., et al. (2016). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. PMC.

- Parthasarathi, R., et al. (2012).

- Potphode, D.S., et al. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)

- MolPort. ethyl (2E)-3-(4-chlorophenyl)

- Hermann, J.C., et al. (2024). Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Digital Discovery.

- Organic Chemistry Portal. (2022). Alkylation of Cyanide, Part 3: Alkenes. YouTube.

- Study Mind. Alkene Structure and Reactivity (A-Level Chemistry). Study Mind.

- LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.

- Alkorta, I., et al. (2022). Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine. MDPI.

- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis.

- Vistoli, G., et al. (2017). Glutathione Adduct Patterns of Michael-Acceptor Carbonyls.

- van der Heijden, C.J., et al. (2024). What defines electrophilicity in carbonyl compounds. Radboud Repository.

- Said, S.A. α,β-Unsaturated carbonyl compounds: Structure and properties. Unknown Source.

- PubChem. Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)

- Roberts, D.W., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione.

- Sigma-Aldrich. Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)

- Chemistry Stack Exchange. (2019). Does a C=C double bond donate electron or withdraw it?. Chemistry Stack Exchange.

- LibreTexts. (2023). Inductive Effects of Alkyl Groups. Chemistry LibreTexts.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.

Sources

- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 6. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 7. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. uomosul.edu.iq [uomosul.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 13. Cycloaddition reactions of hydrofullerenes with cyano-substituted alkenes under basic conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. studymind.co.uk [studymind.co.uk]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]

safety and handling of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

An In-depth Technical Guide to the Safe Handling and Management of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

This guide provides comprehensive safety and handling protocols for Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Adherence to these guidelines is paramount for ensuring laboratory safety and the integrity of experimental outcomes. This document is structured to provide a deep, practical understanding of the compound's characteristics and the rationale behind the recommended safety procedures.

Section 1: Compound Identification and Physicochemical Properties

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a substituted cyanoacrylate ester. Its structure, containing a chlorinated aromatic ring and a reactive cyanoacrylate moiety, dictates its specific handling requirements. While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structural components and data on analogous compounds.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| CAS Number | 81187-86-2 | [1] |

| Linear Formula | C12H13ClO2 | [1] |

| Molecular Weight | 250.69 g/mol | Inferred |

| Physical Form | Liquid | |

| Purity | Typically ≥90% | |

| Synonyms | Ethyl (2E)-3-(4-chlorophenyl)-2-butenoate | [1] |

| InChI Key | WMMPVJPERVUHJT-CMDGGOBGSA-N |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate stem from its cyanoacrylate group and the presence of a chlorinated aromatic ring. The Globally Harmonized System (GHS) classification provides a starting point for understanding its potential health effects.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |

Elucidation of Health Hazards

-

Acute Toxicity: The compound is classified as harmful through oral, dermal, and inhalation routes of exposure. This necessitates stringent measures to prevent direct contact and aerosol generation.

-

Skin and Eye Irritation: Cyanoacrylates are known to cause skin and eye irritation.[2][3][4] Upon contact with moisture, the monomer rapidly polymerizes, which can lead to bonding of tissues.[4] While allergic reactions to cyanoacrylates are considered rare at the skin surface due to rapid polymerization, they have been reported.[4] The vapor can also be irritating to the eyes.[2]

-

Respiratory Irritation: Vapors of cyanoacrylates may cause respiratory irritation.[2][3][4] It is crucial to handle this compound in a well-ventilated area to avoid inhaling fumes.[5]

-

Hazards of the Chlorophenyl Group: Chlorinated aromatic compounds are a class of chemicals known for their potential persistence in the environment and, in some cases, toxicity.[6] While the specific long-term toxicological profile of this compound is not detailed in available literature, the presence of the 4-chlorophenyl group warrants a cautious approach, particularly concerning waste disposal and potential for bioaccumulation.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate. This involves a combination of engineering controls, administrative protocols, and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of the compound should occur in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

-

Designated Work Area: Establish a specific and clearly marked area for working with this compound to prevent cross-contamination.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety glasses are mandatory.[3][5]

-

Skin Protection: Nitrile gloves are recommended for skin protection.[5] Ensure gloves are regularly inspected for tears or contamination.

-

Respiratory Protection: If working outside of a fume hood where ventilation is inadequate, a properly fitted respirator may be necessary.[3]

Caption: Hierarchy of Controls for Chemical Safety.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to mitigate the risks associated with Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and prepared.[5]

-

Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing.

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and sources of ignition.[3]

-

Post-Handling: After use, wipe the nozzle of the container clean with a lint-free cloth to prevent clogging from polymerization.[7] Wash hands and any exposed skin thoroughly with soap and water.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][5]

-

Keep containers tightly sealed when not in use to prevent moisture from entering, which can initiate polymerization.[3]

-

Ideal storage temperature is between 20-25°C (68-77°F) for optimal shelf life.[7]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is crucial.

Spill Response

-

Evacuate: Evacuate unnecessary personnel from the spill area.[3]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Containment: Contain the spill using an inert absorbent material like sand.[7]

-

Polymerization: Slowly add a small amount of water to the contained spill to initiate polymerization.[7]

-

Clean-up: Once solidified, scrape the material into a designated waste container.[7]

Exposure Response

-

Skin Contact: If skin bonding occurs, do not pull the skin apart.[5] Soak the affected area in warm, soapy water and gently peel or roll the skin apart.[5]

-

Eye Contact: Immediately flush the eye with warm water for at least 15 minutes.[4][5] Cyanoacrylate will bond to the eye protein and will naturally debond with tear production, typically within 1-3 days.[4] Do not force the eye open.[4] Seek immediate medical attention.[4][5]

-

Inhalation: Move the affected person to fresh air.[5] If symptoms persist, seek medical attention.[5]

-

Ingestion: Do not induce vomiting.[5] The adhesive will rapidly polymerize in the mouth.[4] Saliva will help to lift the solidified material within several hours.[4] Seek medical attention.[5]

Sources

- 1. ethyl (2E)-3-(4-chlorophenyl)but-2-enoate | 81187-86-2 [sigmaaldrich.com]

- 2. arrowheadforensics.com [arrowheadforensics.com]

- 3. sirchie.com [sirchie.com]

- 4. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 5. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]

- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Synthesis of Pyrimidine Scaffolds from Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized pyrimidine scaffolds, pivotal structures in medicinal chemistry, utilizing Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate as a key starting material. We will explore the strategic cyclocondensation reactions with amidine-containing reagents, such as guanidine and thiourea, to construct the pyrimidine core. This document will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and discuss the significance of the resulting pyrimidine derivatives in the landscape of drug discovery.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry. Its prevalence in the architecture of nucleic acids (cytosine, thymine, and uracil) has made it a perpetual source of inspiration for the design of therapeutic agents that can interact with fundamental biological processes. Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including but not limited to, antiviral, anticancer, antibacterial, and antihypertensive properties[1].

The strategic synthesis of diverse pyrimidine libraries is, therefore, a critical endeavor in the quest for novel drug candidates. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of physicochemical properties and biological activity. Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate is a versatile and highly functionalized precursor, poised for the construction of unique pyrimidine scaffolds. Its α,β-unsaturated nitrile and ester moieties provide the necessary electrophilic centers for cyclocondensation reactions. The presence of a 4-chlorophenyl group and a methyl substituent on the butenoate backbone offers pre-installed diversity elements in the final pyrimidine product.

This guide will focus on two primary, robust, and widely applicable synthetic strategies for the transformation of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate into valuable pyrimidine building blocks:

-

Reaction with Guanidine: Leading to the formation of 2-aminopyrimidine derivatives.

-

Reaction with Thiourea: Resulting in the synthesis of 2-thioxopyrimidine derivatives.

These approaches, rooted in the principles of the Biginelli reaction and related multicomponent condensations, offer an efficient and atom-economical route to highly functionalized pyrimidine cores[1][2].

Synthetic Strategies and Mechanistic Insights

The synthesis of pyrimidines from Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate relies on a cyclocondensation reaction with a suitable N-C-N nucleophile. The general mechanism involves the initial attack of the nucleophile on the electrophilic β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent tautomerization or elimination to yield the stable aromatic pyrimidine ring.

Synthesis of 2-Aminopyrimidine Scaffolds via Guanidine Cyclocondensation

The reaction of Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate with guanidine is a powerful method for the direct installation of an amino group at the 2-position of the pyrimidine ring, a common feature in many biologically active molecules.

Reaction Scheme:

Figure 1: General scheme for the synthesis of a 2-aminopyrimidine derivative.

Mechanistic Pathway:

The reaction is typically base-catalyzed, which serves to deprotonate the guanidine, increasing its nucleophilicity. The proposed mechanism proceeds as follows:

-

Michael Addition: The nucleophilic guanidine attacks the electrophilic β-carbon of the butenoate system.

-

Intramolecular Cyclization: The newly formed enolate undergoes an intramolecular cyclization, with one of the amino groups of the guanidine moiety attacking the nitrile carbon.

-

Tautomerization: The resulting imine intermediate tautomerizes to form the more stable dihydropyrimidine ring.

Figure 2: Mechanistic workflow for 2-aminopyrimidine synthesis.

Synthesis of 2-Thioxopyrimidine Scaffolds via Thiourea Cyclocondensation

The use of thiourea in place of guanidine provides access to 2-thioxopyrimidine derivatives. These compounds are not only biologically active in their own right but also serve as versatile intermediates for further functionalization at the 2-position.

Reaction Scheme:

Figure 3: General scheme for the synthesis of a 2-thioxopyrimidine derivative.

Mechanistic Considerations:

The mechanism for the reaction with thiourea is analogous to that with guanidine, involving a base-catalyzed Michael addition followed by intramolecular cyclization. The resulting product is a tetrahydropyrimidine-2-thione. This reaction is a variation of the well-established Biginelli condensation[1].

Experimental Protocols

The following protocols are adapted from established procedures for similar cyclocondensation reactions and are provided as a starting point for the synthesis of pyrimidine scaffolds from Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate. Optimization of reaction conditions may be necessary to achieve optimal yields.

Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-methyl-1,6-dihydropyrimidine-5-carbonitrile

This protocol is based on the general principles of guanidine cyclocondensation with α,β-unsaturated cyanoesters.

Materials:

-

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

-

Guanidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add guanidine hydrochloride (1.1 equivalents) and stir the mixture for 15-20 minutes at room temperature to generate free guanidine in situ.

-

Add Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the purified 2-Amino-4-(4-chlorophenyl)-6-methyl-1,6-dihydropyrimidine-5-carbonitrile.

| Parameter | Condition |

| Solvent | Anhydrous Ethanol |

| Base | Sodium Ethoxide |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (TLC monitored) |

| Work-up | Acidification and Filtration |

| Purification | Recrystallization |

Table 1: Summary of Reaction Conditions for Protocol 1.

Protocol 2: Synthesis of 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This protocol is adapted from established Biginelli-type reactions for the synthesis of dihydropyrimidinethiones[2][3].

Materials:

-

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

-

Thiourea

-

Potassium carbonate (or other suitable base)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a round-bottom flask, add Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate (1.0 equivalent), thiourea (1.2 equivalents), and potassium carbonate (1.5 equivalents) in ethanol.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion (typically 6-10 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of approximately 5-6.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and recrystallize from ethanol to obtain pure 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.